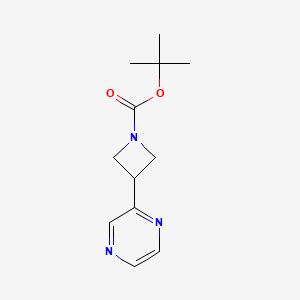

Tert-butyl 3-(pyrazin-2-yl)azetidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-pyrazin-2-ylazetidine-1-carboxylate typically involves the reaction of pyrazine derivatives with azetidine carboxylate precursors under controlled conditions. One common method involves the use of tert-butyl 3-azetidinecarboxylate and pyrazine-2-carboxylic acid . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of tert-butyl 3-pyrazin-2-ylazetidine-1-carboxylate may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Actividad Biológica

Tert-butyl 3-(pyrazin-2-yl)azetidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's biological properties.

- Pyrazine Moiety : A six-membered aromatic ring containing two nitrogen atoms, enhancing lipophilicity and interaction with biological targets.

- Tert-butyl Group : This group increases the compound's stability and solubility.

The molecular formula of this compound is C12H16N2O2, with a molecular weight of approximately 220.27 g/mol.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activity or receptor function, although specific pathways are still under investigation.

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the azetidine and pyrazine components can significantly impact biological activity. For instance, substituting different groups on the pyrazine ring has been shown to enhance or diminish potency against specific targets. The following table summarizes key findings related to SAR:

| Compound | Modification | Biological Activity |

|---|---|---|

| This compound | Base compound | Initial studies indicate potential enzyme modulation |

| Tert-butyl 3-(6-chloropyrazin-2-yl)azetidine-1-carboxylate | Chlorine substitution | Enhanced interaction with specific receptors |

| Tert-butyl 3-(3-bromo-pyrazin-2-yl)azetidine-1-carboxylate | Bromine substitution | Improved lipophilicity and receptor binding affinity |

Case Studies and Research Findings

- Inhibition Studies : A study focused on the inhibition of specific enzymes revealed that compounds similar to this compound exhibited IC50 values in the micromolar range, indicating moderate potency against target enzymes involved in metabolic pathways .

- Pharmacokinetic Properties : Research has also investigated the pharmacokinetic profiles of related compounds, showing that structural modifications can lead to improved solubility and bioavailability. This is crucial for therapeutic applications where efficient absorption is necessary .

- Potential Therapeutic Applications : The unique combination of azetidine and pyrazine functionalities suggests potential applications in treating conditions such as cancer or infections where modulation of specific pathways is beneficial. For example, compounds with similar structures have been explored as inhibitors for various kinases involved in tumor growth .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Tert-butyl 3-(pyrazin-2-yl)azetidine-1-carboxylate has shown promise as a precursor in drug development. Its structural features allow for interactions with various biological targets, making it a candidate for therapeutic applications. Research indicates that compounds with similar structures can modulate enzyme activity and receptor functions, suggesting potential roles in treating diseases such as cancer and neurodegenerative disorders .

Case Study: Antibacterial Activity

A study on azetidine derivatives demonstrated that compounds with pyrazine moieties exhibited varying degrees of antibacterial activity against Mycobacterium tuberculosis. The specific interactions of this compound with bacterial enzymes could be explored to enhance its efficacy as an antibacterial agent .

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for synthesizing complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in creating diverse chemical entities. The compound can be utilized in the synthesis of other biologically active molecules, thereby expanding its utility in chemical research.

Biological Research

The compound's interaction with biological systems is a significant area of study. Preliminary investigations suggest that it may influence cellular pathways and gene expression, making it a candidate for further exploration in pharmacological applications.

Interaction Studies

Understanding how this compound interacts with cellular components is crucial for elucidating its mechanism of action. Interaction studies often involve assessing the compound's effects on enzyme activity and receptor binding . These studies are essential for identifying potential therapeutic applications and optimizing the compound's efficacy.

Propiedades

IUPAC Name |

tert-butyl 3-pyrazin-2-ylazetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-7-9(8-15)10-6-13-4-5-14-10/h4-6,9H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSHVPYURYQVIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=NC=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.